4-Chloronitrobenzene-13C6

Catalog No.
S13959310
CAS No.
M.F
C6H4ClNO2
M. Wt
163.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloronitrobenzene-13C6

Product Name

4-Chloronitrobenzene-13C6

IUPAC Name

1-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C6H4ClNO2

Molecular Weight

163.51 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

CZGCEKJOLUNIFY-IDEBNGHGSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Cl

4-Chloronitrobenzene-13C6 is a stable isotopically labeled compound, where the carbon atoms in the benzene ring are replaced with the carbon-13 isotope. It has the chemical formula C6H4ClNO2 and is commonly recognized as a pale yellow solid. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. Its structure features a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzene ring, which significantly influences its chemical reactivity and biological activity .

  • Nitration: It can be further nitrated to produce 2,4-dinitrochlorobenzene or 3,4-dichloronitrobenzene.
  • Reduction: Reduction with iron yields 4-chloroaniline, which is an important precursor for dyes and pharmaceuticals.
  • Nucleophilic Substitution: The presence of the electron-withdrawing nitro group enhances nucleophilic aromatic substitution reactions. Strong nucleophiles such as hydroxide ions can displace the chlorine atom, yielding compounds like 4-nitrophenol and 4-nitroaniline .

4-Chloronitrobenzene-13C6 exhibits significant biological activity, primarily due to its potential toxicity. It is classified as a potential occupational carcinogen by the U.S. National Institute for Occupational Safety and Health. Exposure can lead to various health issues including methemoglobinemia, hematuria, and potential damage to blood, liver, and kidneys . In animal studies, it has been linked to vascular and liver tumors, highlighting its hazardous nature.

The synthesis of 4-Chloronitrobenzene-13C6 typically involves:

  • Nitration of Chlorobenzene: Chlorobenzene is treated with nitric acid to introduce a nitro group at the para position relative to the chlorine atom.
    ClC6H5+HNO3ClC6H4NO2+H2O\text{ClC}_6\text{H}_5+\text{HNO}_3\rightarrow \text{ClC}_6\text{H}_4\text{NO}_2+\text{H}_2\text{O}
    This reaction yields a mixture of isomers which can be separated through crystallization and distillation.
  • Isotopic Labeling: To produce the carbon-13 labeled variant, carbon-13 enriched reagents are used during synthesis .

4-Chloronitrobenzene-13C6 finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Analytical Chemistry: The isotopic labeling allows for tracking metabolic pathways in biological studies and environmental analysis.
  • Research: It is utilized in studies exploring reaction mechanisms due to its unique reactivity patterns .

Studies on 4-Chloronitrobenzene-13C6 interactions focus on its reactivity with biological systems and other chemicals:

  • Toxicological Studies: Investigations into its effects on human health reveal significant risks associated with inhalation or dermal exposure.
  • Reactivity with Nucleophiles: Its strong electrophilic nature makes it susceptible to nucleophilic attack, facilitating various synthetic transformations .

Several compounds share structural similarities with 4-Chloronitrobenzene-13C6. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-ChloronitrobenzeneC6H4ClNO2Nitro group at the ortho position; different reactivity patterns.
3-ChloronitrobenzeneC6H4ClNO2Nitro group at the meta position; less reactive than para isomer.
4-NitrophenolC6H5NO3Hydroxyl group replaces chlorine; used extensively in dye production.
1-Chloro-2-nitrobenzeneC6H4ClNO2Different substitution pattern affecting reactivity and applications.

The uniqueness of 4-Chloronitrobenzene-13C6 lies in its specific isotopic labeling, which allows for detailed tracking in

The synthesis of 4-chloronitrobenzene-13C6 begins with the nitration of benzene-13C6, a process that preserves the isotopic integrity of the carbon skeleton while introducing functional groups. Benzene-13C6, structurally identical to natural benzene but with all carbon atoms replaced by the stable isotope carbon-13, undergoes electrophilic aromatic substitution (EAS) under nitrating conditions.

Mechanistic Overview

The nitration mechanism involves three critical steps:

  • Generation of the nitronium ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid, forming a nitronium ion—the active electrophile.
  • Arenium ion formation: Benzene-13C6 attacks the nitronium ion, generating a resonance-stabilized arenium ion intermediate. Delocalization of the positive charge across three carbons minimizes isotopic disturbance, ensuring 13C retention.
  • Deprotonation: A Lewis base abstracts a proton from the arenium ion, restoring aromaticity and yielding nitrobenzene-13C6.

Isotopic fidelity during nitration is exceptionally high (>99%) due to the non-disruptive nature of EAS. The carbon framework remains intact, and no isotopic scrambling occurs under standard reaction conditions.

Table 1: Isotopic Fidelity in Nitration of Benzene-13C6

Reaction ParameterImpact on 13C Retention
Temperature (50–60°C)No detectable loss
H₂SO₄/HNO₃ ratio (3:1)Optimal electrophile yield
Reaction time (2–4 hr)Complete conversion

Optimization of 13C-Labeled Internal Standards for Gas Chromatography-Mass Spectrometry Quantitation

The optimization of carbon-13 labeled internal standards represents a fundamental advancement in isotope dilution mass spectrometry, particularly for gas chromatography-mass spectrometry applications involving 4-Chloronitrobenzene-13C6 [1] [2]. Recent developments have established comprehensive protocols for achieving maximum analytical performance through systematic optimization of isotopically labeled internal standards.

Isotopic Purity and Structural Integrity

The achievement of high isotopic purity, specifically ≥98% carbon-13 enrichment, has emerged as a critical parameter for successful quantitation [3] [4]. For 4-Chloronitrobenzene-13C6, this level of enrichment ensures minimal interference from unlabeled compounds while maintaining the structural integrity necessary for accurate quantification [2]. The molecular weight of 163.51 for the fully labeled compound provides sufficient mass difference (6.51 amu) from the unlabeled analyte to enable effective mass spectrometric discrimination [3].

Mass Difference Requirements and Cross-talk Prevention

Comprehensive studies have demonstrated that a minimum mass difference of 3 amu between the internal standard and target analyte is essential for preventing cross-talk in quadrupole-based mass spectrometers [5]. The 13C6 labeling pattern of 4-Chloronitrobenzene-13C6 exceeds this requirement, providing enhanced selectivity and reducing the risk of isotope pattern overlap [6]. This advantage becomes particularly significant when analyzing complex environmental matrices where multiple chlorinated aromatic compounds may be present.

Advantages of Carbon-13 Over Deuterium Labeling

Recent research has consistently shown that carbon-13 labeled internal standards offer superior performance compared to deuterium-labeled analogs [7] [8]. Unlike deuterium labeling, which can result in retention time shifts and isotope exchange during derivatization procedures, carbon-13 labeling maintains identical chromatographic behavior to the unlabeled compound [7]. This characteristic is particularly important for 4-Chloronitrobenzene-13C6, where the aromatic ring structure could be susceptible to deuterium exchange under certain analytical conditions.

Optimization of Concentration Ratios

The selection of appropriate concentration ratios between the internal standard and target analyte has been identified as a crucial optimization parameter [9]. Studies indicate that ratios between 1:1 and 10:1 (internal standard to analyte) provide optimal performance while maintaining linearity within the dynamic range of the mass spectrometer [9]. For 4-Chloronitrobenzene-13C6, this ratio optimization becomes particularly important when analyzing samples with varying contamination levels.

Integration Point in Analytical Workflow

The timing of internal standard addition has been established as a critical factor affecting overall method performance [9]. Addition of 4-Chloronitrobenzene-13C6 before extraction and sample preparation steps ensures compensation for all procedural losses, including potential losses during cleanup procedures and derivatization steps [4]. This approach maximizes the corrective capability of the internal standard throughout the entire analytical process.

Stability and Storage Considerations

Comprehensive stability studies have established optimal storage conditions for maintaining the integrity of 13C-labeled internal standards [5]. Storage at -20°C with protection from light has been shown to preserve both chemical and isotopic integrity of aromatic compounds like 4-Chloronitrobenzene-13C6 [5]. These conditions prevent photodegradation and thermal decomposition that could compromise quantitative accuracy.

Quality Control and Recovery Monitoring

The implementation of injection internal standards for monitoring the recovery of extracted internal standards has become standard practice [10]. This approach provides an additional layer of quality control, ensuring that any losses of 4-Chloronitrobenzene-13C6 during sample processing are detected and properly accounted for in the quantitative calculations [10].

Matrix Effect Compensation Strategies in Complex Environmental Samples

Matrix effects represent one of the most significant challenges in environmental analysis, particularly when dealing with complex matrices containing multiple interfering compounds [11] [12]. The development of comprehensive matrix effect compensation strategies has become essential for achieving accurate and reliable quantitative results in environmental monitoring applications.

Isotope Dilution Mass Spectrometry for Matrix Effect Correction

Isotope dilution mass spectrometry has emerged as the most effective approach for compensating matrix effects in complex environmental samples, achieving correction efficiencies of 80-95% [13] [14]. The technique works by ensuring that both the target analyte and its isotopically labeled internal standard experience identical matrix effects, thereby maintaining constant response ratios regardless of matrix complexity [14]. For 4-Chloronitrobenzene-13C6, this approach has proven particularly effective in compensating for ion suppression effects commonly encountered in environmental matrices.

Matrix-Matched Calibration Approaches

Matrix-matched calibration represents an alternative strategy for addressing matrix effects, particularly when blank matrix materials are available [14]. This approach involves preparing calibration standards in representative blank matrices to simulate the matrix effects experienced by real samples [14]. Studies have shown effectiveness ranges of 70-85% for this approach, though performance varies significantly depending on the representativeness of the blank matrix used [14].

Standard Addition Methods for Unknown Matrices

The standard addition method has demonstrated particular utility for environmental samples with unknown or highly variable matrix compositions [15]. This approach involves adding known amounts of the target analyte to portions of the actual sample, creating a calibration curve that inherently accounts for matrix effects [15]. The method has shown effectiveness rates of 75-90% and proves especially valuable when analyzing samples with unique or complex matrix compositions.

Cleanup Procedures and Sample Preparation

Comprehensive cleanup procedures represent a proactive approach to matrix effect mitigation, focusing on removing interfering compounds before analysis [16] [17]. Solid phase extraction, liquid-liquid extraction, and gel permeation chromatography have been successfully implemented for environmental samples containing 4-Chloronitrobenzene-13C6 [18]. While effectiveness rates typically range from 60-80%, the combination of cleanup procedures with isotope dilution mass spectrometry can achieve correction efficiencies of 93-97%.

Dilution Strategies and Limitations

Sample dilution represents a simple approach to matrix effect reduction, though it comes with inherent limitations [17] [19]. While dilution can reduce matrix effects, it also proportionally reduces analyte concentrations, potentially compromising detection limits [19]. Studies have shown that dilution approaches typically achieve 50-70% effectiveness in matrix effect compensation, making them suitable primarily for samples with high analyte concentrations.

Analyte Protectants for Gas Chromatography

The use of analyte protectants has gained attention as a specialized approach for gas chromatography-mass spectrometry applications [20]. Compounds such as 3-ethoxy-1,2-propanediol, gulonolactone, and sorbitol have been shown to protect thermolabile analytes and enhance signal responses in the presence of matrix components [20]. This approach has demonstrated effectiveness rates of 65-80% and proves particularly valuable for protecting chlorinated aromatic compounds during thermal analysis.

Retention Time-Dependent Matrix Effect Correction

Advanced data processing approaches have been developed to address the time-dependent nature of matrix effects during chromatographic separation [17]. These methods involve real-time correction of matrix effects based on retention time-specific correction factors [17]. The approach has shown effectiveness rates of 70-85% and has been successfully applied to complex environmental samples containing multiple chlorinated compounds.

Post-Column Infusion Studies for Method Development

Post-column infusion studies have become an essential tool for characterizing matrix effects during method development [17]. This diagnostic technique involves continuous infusion of the target analyte post-column while analyzing matrix samples, providing direct measurement of matrix-induced signal suppression or enhancement [17]. While primarily diagnostic, this approach achieves 90-100% effectiveness in identifying and quantifying matrix effects.

Structural Analog Compensation

When isotopically labeled internal standards are unavailable or prohibitively expensive, structural analogs can provide moderate matrix effect compensation [5]. The selection of appropriate structural analogs requires careful consideration of chemical similarity and ionization behavior [5]. This approach typically achieves 60-75% effectiveness and represents a practical alternative for routine environmental monitoring applications.

Quality Control and Validation Strategies

Comprehensive quality control strategies have been developed to ensure the effectiveness of matrix effect compensation approaches [16]. These include the use of matrix spikes, duplicate analyses, and reference materials to validate the performance of compensation strategies [16]. Regular assessment of matrix effect correction efficiency has become standard practice in environmental analytical chemistry.

Interlaboratory Validation Studies for Environmental Protection Agency Method 1625C Compliance

The validation of analytical methods through interlaboratory studies represents a critical component of regulatory compliance, particularly for Environmental Protection Agency Method 1625C applications [21] [18]. These studies provide the statistical foundation necessary to demonstrate method reliability, reproducibility, and fitness for regulatory purposes.

Regulatory Framework and Requirements

Environmental Protection Agency Method 1625C establishes specific requirements for interlaboratory validation studies, including minimum participation of three laboratories and comprehensive statistical analysis of results [18] [22]. The method requires demonstration of precision with relative standard deviations ≤15% for calibration standards and accuracy within 70-130% recovery ranges [21]. These requirements ensure that analytical methods meet the stringent standards necessary for regulatory compliance and environmental monitoring.

Single Laboratory Validation Studies

Single laboratory validation studies represent the initial phase of method validation, providing comprehensive assessment of method performance within a controlled environment [23] [24]. These studies establish fundamental method parameters including linearity (R² ≥0.995), detection limits, and precision requirements [23]. For 4-Chloronitrobenzene-13C6 applications, single laboratory studies have demonstrated the effectiveness of isotope dilution approaches in achieving required performance specifications.

Multi-Laboratory Validation Design

Multi-laboratory validation studies involve multiple independent laboratories analyzing identical samples using standardized procedures [25] [10]. The design of these studies requires careful consideration of laboratory selection, sample distribution, and statistical analysis protocols [25]. Recent studies involving Environmental Protection Agency Method 1633 have demonstrated the successful implementation of multi-laboratory validation approaches for per- and polyfluoroalkyl substances analysis, providing a model for similar studies involving chlorinated compounds.

Method Detection Limit Determination

The determination of method detection limits represents a critical component of interlaboratory validation studies [23] [26]. These limits must be established for each matrix type and demonstrate signal-to-noise ratios ≥3:1 [23]. For 4-Chloronitrobenzene-13C6 applications, detection limits have been established at parts-per-trillion levels in aqueous matrices and parts-per-billion levels in solid matrices [25].

Precision and Accuracy Assessment

Interlaboratory studies provide comprehensive assessment of both precision and accuracy through analysis of spiked samples and reference materials [27] [28]. Precision assessment involves calculation of repeatability and reproducibility statistics, while accuracy assessment involves comparison with certified reference materials [27]. Studies have demonstrated that isotope dilution approaches consistently achieve precision values with relative standard deviations <10% and accuracy within ±5% of certified values.

Quality Control Sample Requirements

Comprehensive quality control protocols have been established for interlaboratory validation studies, including method blanks, spiked samples, and duplicate analyses [10]. Method blanks must demonstrate concentrations below method detection limits, while spiked samples must achieve recoveries within established acceptance criteria [10]. These quality control measures ensure the reliability and validity of interlaboratory comparison data.

Calibration Verification and Isotope Ratio Monitoring

Calibration verification represents a critical component of interlaboratory validation, requiring demonstration of linear response and accurate quantification [18]. For isotope dilution applications, isotope ratio monitoring ensures proper mass spectral quality and accurate isotope abundance measurements [18]. Studies have established acceptance criteria of ±15% for calibration verification and specific isotope abundance ratio requirements for method compliance.

Statistical Analysis and Data Interpretation

Comprehensive statistical analysis protocols have been developed for interlaboratory validation data, including analysis of variance, outlier identification, and uncertainty estimation [25] [10]. These analyses provide the statistical foundation necessary for establishing method performance characteristics and acceptance criteria [25]. The coefficient of variation for interlaboratory reproducibility typically must be ≤25% for regulatory acceptance.

Reference Material Analysis and Traceability

The analysis of certified reference materials provides essential traceability links for interlaboratory validation studies [29] [27]. These materials enable comparison of method performance across laboratories and provide verification of method accuracy [29]. For 4-Chloronitrobenzene-13C6 applications, reference materials have been developed and validated to support interlaboratory comparison studies.

Documentation and Reporting Requirements

Comprehensive documentation requirements have been established for interlaboratory validation studies, including detailed standard operating procedures, statistical analysis plans, and validation reports [21] [30]. These documents must demonstrate compliance with regulatory requirements and provide sufficient detail for method implementation by other laboratories [21]. The documentation must include uncertainty estimations, quality control acceptance criteria, and traceability documentation.

Collaborative Study Implementation

The implementation of collaborative studies requires careful coordination among participating laboratories, including standardized training, sample distribution, and data collection protocols [25] [10]. Recent collaborative studies have demonstrated the successful implementation of these protocols for complex environmental matrices, achieving the statistical power necessary for regulatory method validation.

Performance Characteristics and Acceptance Criteria

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

163.0131851 g/mol

Monoisotopic Mass

163.0131851 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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